![molecular formula C9H17N3O4 B6273054 (2R)-4-carbamoyl-2-[(2S)-2-(methylamino)propanamido]butanoic acid CAS No. 1849484-50-9](/img/no-structure.png)

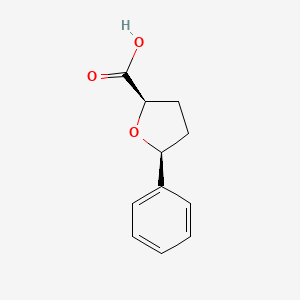

(2R)-4-carbamoyl-2-[(2S)-2-(methylamino)propanamido]butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2R)-4-carbamoyl-2-[(2S)-2-(methylamino)propanamido]butanoic acid, otherwise known as N-methyl-L-valyl-L-valinate (MVV), is a naturally occurring amino acid derivative found in a variety of organisms including humans. MVV is an important intermediate in the metabolism of various amino acids and is a key component of several biochemical pathways. It has been studied for its potential applications in medicine, biotechnology, and laboratory experiments.

Wissenschaftliche Forschungsanwendungen

(2R)-4-carbamoyl-2-[(2S)-2-(methylamino)propanamido]butanoic acid has been studied for its potential applications in medical, biotechnology, and laboratory experiments. In medical research, this compound has been studied for its potential role in the treatment of various diseases and conditions, such as cancer, diabetes, and Alzheimer’s disease. In biotechnology, this compound has been studied for its potential role in the production of various proteins and enzymes. In laboratory experiments, this compound has been studied for its potential role in the production of various proteins and enzymes.

Wirkmechanismus

(2R)-4-carbamoyl-2-[(2S)-2-(methylamino)propanamido]butanoic acid is an important intermediate in the metabolism of various amino acids. It is involved in the conversion of L-valine to N-methyl-L-valine and then to N-methyl-L-valyl-acetate. This process is catalyzed by the enzyme valine-methyltransferase. In addition, this compound is involved in the conversion of N-methyl-L-valyl-acetate to N-methyl-L-valyl-L-valinate, which is catalyzed by the enzyme acyl-CoA synthetase.

Biochemical and Physiological Effects

This compound has been studied for its potential role in the regulation of various biochemical and physiological processes. In particular, this compound has been found to be involved in the regulation of energy metabolism, protein synthesis, and cell growth. In addition, this compound has been found to be involved in the regulation of the immune system and the production of hormones.

Vorteile Und Einschränkungen Für Laborexperimente

(2R)-4-carbamoyl-2-[(2S)-2-(methylamino)propanamido]butanoic acid has several advantages for use in laboratory experiments. First, it is relatively inexpensive and easy to synthesize. Second, it is stable and can be stored for long periods of time without significant degradation. Third, it is a relatively non-toxic compound. However, there are some limitations to using this compound in laboratory experiments. For example, it is not soluble in water and must be dissolved in an organic solvent. In addition, it can react with other compounds and can interfere with some biochemical reactions.

Zukünftige Richtungen

There are several potential future directions for the study of (2R)-4-carbamoyl-2-[(2S)-2-(methylamino)propanamido]butanoic acid. First, further research is needed to determine the exact mechanism of action of this compound in the regulation of various biochemical and physiological processes. Second, further research is needed to determine the role of this compound in the treatment of various diseases and conditions. Third, further research is needed to determine the role of this compound in the production of various proteins and enzymes. Fourth, further research is needed to develop new methods for the synthesis and use of this compound in laboratory experiments. Finally, further research is needed to develop new applications for this compound in medical, biotechnology, and laboratory experiments.

Synthesemethoden

(2R)-4-carbamoyl-2-[(2S)-2-(methylamino)propanamido]butanoic acid is synthesized from the amino acid L-valine. The synthesis process begins with the reaction of L-valine with formaldehyde, which produces N-methyl-L-valine. This is then reacted with acetic anhydride to produce N-methyl-L-valyl-acetate. This is then reacted with sodium cyanoborohydride to produce N-methyl-L-valyl-L-valinate.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-4-carbamoyl-2-[(2S)-2-(methylamino)propanamido]butanoic acid involves the protection of the amine group, followed by the addition of the carbamoyl group and the deprotection of the amine group. The carboxylic acid group is then activated and coupled with the protected amino acid to form the final product.", "Starting Materials": [ "L-alanine", "methylamine", "di-tert-butyl dicarbonate", "N,N'-dicyclohexylcarbodiimide", "4-nitrophenyl chloroformate", "N-hydroxysuccinimide", "N,N-diisopropylethylamine", "triethylamine", "butanoic acid" ], "Reaction": [ "Protect the amine group of L-alanine with di-tert-butyl dicarbonate in the presence of N,N-diisopropylethylamine", "Add methylamine to the protected L-alanine to form N-tert-butoxycarbonyl-L-alanyl methylamide", "Add 4-nitrophenyl chloroformate and N-hydroxysuccinimide to the protected L-alanyl methylamide in the presence of triethylamine to form the activated ester", "Add the protected L-alanyl methylamide to butanoic acid in the presence of N,N'-dicyclohexylcarbodiimide to form the protected dipeptide", "Deprotect the amine group of the protected dipeptide with trifluoroacetic acid to form (2R)-4-carbamoyl-2-[(2S)-2-(methylamino)propanamido]butanoic acid" ] } | |

CAS-Nummer |

1849484-50-9 |

Molekularformel |

C9H17N3O4 |

Molekulargewicht |

231.2 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.